Emestrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

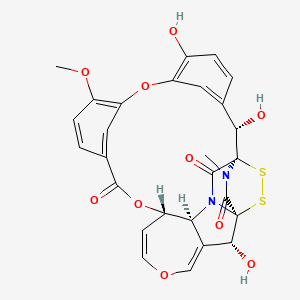

Emestrin es un derivado macrocíclico de epiditio-dioxopiperazina, aislado por primera vez del extracto de acetona micelial del hongo Emericella striata . Este compuesto ha llamado la atención debido a su estructura única y significativas actividades biológicas, incluidas las propiedades antifúngicas y anticancerígenas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Emestrin se aísla típicamente de fuentes naturales en lugar de sintetizarse químicamente. Se deriva del extracto de acetona micelial de hongos como Emericella striata y Podospora australis . El proceso de aislamiento implica la fraccionación guiada por bioactividad, espectrometría de masas de alta resolución (HRMS) y espectroscopia de resonancia magnética nuclear (RMN) .

Métodos de producción industrial: La mayoría de los estudios se centran en aislar el compuesto de cultivos fúngicos en condiciones de laboratorio controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: Emestrin experimenta varias reacciones químicas, incluida la oxidación y la reducción. Se sabe que inhibe la síntesis de ATP en las mitocondrias, ejerciendo un efecto desacoplante en la fosforilación oxidativa .

Reactivos y condiciones comunes: El aislamiento y análisis de this compound implica reactivos como la acetona para la extracción y solventes para la espectroscopia de RMN. Las condiciones específicas para estas reacciones se adaptan para mantener la integridad del compuesto durante el aislamiento .

Principales productos formados: El principal producto de interés de estas reacciones es la propia emestrina, que se caracteriza por su estructura macrocíclica de epiditio-dioxopiperazina .

Aplicaciones Científicas De Investigación

Anticancer Properties

Cytotoxic Effects

Emestrin exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis in human hepatocellular carcinoma cells (Huh-7) and other cancer types such as T47D and HeLa. The IC50 values for this compound against these cell lines are notably low, indicating potent activity:

| Cell Line | IC50 Value (μg/ml) |

|---|---|

| Huh-7 | 4.89 |

| T47D | 0.16 |

| HeLa | 1.56 |

The mechanism of action involves the induction of the mitochondrial pathway of apoptosis, which is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Antifungal Activity

Inhibition of Fungal Growth

this compound has been identified as a potent antifungal agent. Its structure, classified as an epidithiodioxopiperazine, allows it to exert strong inhibitory effects against various fungal pathogens. Research indicates that this compound can inhibit the growth of fungi like Candida albicans, contributing to its potential therapeutic uses in treating fungal infections .

Drug Discovery Potential

Source of New Compounds

Recent studies have highlighted the potential of this compound and related compounds as leads in drug discovery. Isolated from endophytic fungi associated with plants like Ruprechtia salicifolia, this compound's unique chemical structure provides opportunities for developing novel therapeutic agents . The exploration of fungal metabolites is crucial for identifying new drugs, especially given the rising resistance to conventional treatments.

Case Studies

Case Study: this compound in Cancer Research

A study conducted on Huh-7 cells demonstrated that treatment with this compound led to a marked increase in apoptosis, with early and late apoptotic cells significantly higher than untreated controls. This finding underscores the compound's potential as an anticancer therapeutic agent .

Case Study: Antifungal Efficacy Against Candida albicans

Research evaluating this compound's antifungal properties found it effective against Candida albicans, suggesting its utility in treating systemic fungal infections, particularly in immunocompromised patients .

Mecanismo De Acción

Emestrin ejerce sus efectos principalmente a través de la inhibición de la síntesis de ATP en las mitocondrias, lo que lleva a un efecto desacoplante en la fosforilación oxidativa . Este mecanismo interrumpe la producción de energía celular, lo que puede inducir la apoptosis en las células cancerosas . Además, this compound se dirige a los receptores de quimiocinas, lo que lo convierte en un posible agente terapéutico para enfermedades inflamatorias y autoinmunes .

Compuestos Similares:

Chaetomin: Otra epiditio-dioxopiperazina con propiedades antifúngicas similares.

Citocalasinas: Estos compuestos también exhiben actividad antifúngica, pero difieren en su estructura química y objetivos biológicos específicos.

Unicidad de this compound: This compound se destaca por su potente inhibición de la síntesis de ATP y su doble acción tanto en patógenos fúngicos como en células cancerosas . Su estructura macrocíclica única también lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Chaetomin: Another epidithiodioxopiperazine with similar antifungal properties.

Cytochalasins: These compounds also exhibit antifungal activity but differ in their chemical structure and specific biological targets.

Uniqueness of Emestrin: this compound stands out due to its potent inhibition of ATP synthesis and its dual action on both fungal pathogens and cancer cells . Its unique macrocyclic structure also distinguishes it from other similar compounds .

Propiedades

Fórmula molecular |

C27H22N2O10S2 |

|---|---|

Peso molecular |

598.6 g/mol |

Nombre IUPAC |

(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |

InChI |

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1 |

Clave InChI |

UWWYWUMDYAWTKK-YITDFDIYSA-N |

SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

SMILES isomérico |

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

SMILES canónico |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

Sinónimos |

emestrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.